2-(3,4-dichlorophenyl)-2-oxoethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate
Overview
Description
2-(3,4-Dichlorophenyl)-2-oxoethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate is a synthetic organic compound known for its diverse applications in chemical research and industry. This compound features a dichlorophenyl group, a benzotriazole moiety, and an ester linkage, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorophenyl)-2-oxoethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate typically involves the following steps:
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Formation of the Benzotriazole Intermediate
- Benzotriazole is reacted with an appropriate alkylating agent to introduce the propanoate group.
- Common reagents: Sodium hydride (NaH), alkyl halides.
- Conditions: Anhydrous conditions, typically in a solvent like dimethylformamide (DMF).
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Esterification
- The intermediate is then esterified with 2-(3,4-dichlorophenyl)-2-oxoethyl chloride.
- Common reagents: Pyridine or triethylamine as a base.
- Conditions: Room temperature to slightly elevated temperatures (25-50°C).
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzotriazole moiety.
- Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
- Conditions: Acidic or basic medium, depending on the desired product.
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Reduction: : Reduction reactions can target the carbonyl group in the ester linkage.
- Reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
- Conditions: Anhydrous conditions, typically in ether solvents.
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Substitution: : Nucleophilic substitution reactions can occur at the dichlorophenyl group.
- Reagents: Nucleophiles such as amines or thiols.
- Conditions: Solvent like dimethyl sulfoxide (DMSO), elevated temperatures.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its benzotriazole moiety.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Drug Development:
Medicine
Diagnostic Agents: Used in the development of diagnostic agents due to its unique chemical properties.
Therapeutics: Investigated for potential therapeutic applications, particularly in targeting specific biological pathways.
Industry
Polymer Chemistry: Used in the synthesis of specialty polymers.
Material Science: Applications in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorophenyl)-2-oxoethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The dichlorophenyl group enhances lipophilicity, aiding in membrane permeability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dichlorophenyl)-2-oxoethyl 3-(1H-1,2,3-benzotriazol-1-yl)acetate: Similar structure but with an acetate group instead of propanoate.
2-(3,4-Dichlorophenyl)-2-oxoethyl 3-(1H-1,2,3-benzotriazol-1-yl)butanoate: Similar structure but with a butanoate group.
Uniqueness
Structural Features: The combination of dichlorophenyl and benzotriazole groups in 2-(3,4-dichlorophenyl)-2-oxoethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate provides unique chemical reactivity and biological activity.
Applications: Its versatility in various fields such as catalysis, drug development, and material science distinguishes it from other similar compounds.
Properties
IUPAC Name |
[2-(3,4-dichlorophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O3/c18-12-6-5-11(9-13(12)19)16(23)10-25-17(24)7-8-22-15-4-2-1-3-14(15)20-21-22/h1-6,9H,7-8,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPLFKOXDYGJSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CCC(=O)OCC(=O)C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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